5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound belonging to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a benzylsulfanyl group, an ethoxyphenyl group, and a sulfanylidene group
Preparation Methods
The synthesis of 5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine core.
Introduction of the benzylsulfanyl group: This is achieved through nucleophilic substitution reactions where a benzylsulfanyl group is introduced to the core structure.
Addition of the ethoxyphenyl group: This step involves electrophilic aromatic substitution to attach the ethoxyphenyl group to the core structure.
Formation of the sulfanylidene group: This is typically achieved through oxidation reactions where a sulfur atom is introduced to form the sulfanylidene group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzylsulfanyl group, converting it to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and ethoxyphenyl groups.
Condensation: The compound can undergo condensation reactions with various reagents to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles .
Scientific Research Applications
5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Due to its biological activity, the compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. Additionally, the compound’s sulfanylidene group may interact with cellular thiols, leading to oxidative stress and cell death .
Comparison with Similar Compounds
5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can be compared with other thiazolopyrimidine derivatives, such as:
5-(methylsulfanyl)-3-(4-methoxyphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
5-(phenylsulfanyl)-3-(4-chlorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one:
The uniqueness of 5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
5-benzylsulfanyl-3-(4-ethoxyphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S3/c1-2-25-15-10-8-14(9-11-15)23-17-16(28-20(23)26)18(24)22-19(21-17)27-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHAURYANURPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC4=CC=CC=C4)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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